molecular formula C24H22N6 B14452535 1H-Indole, 2,2'-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- CAS No. 75746-30-4

1H-Indole, 2,2'-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)-

Cat. No.: B14452535
CAS No.: 75746-30-4
M. Wt: 394.5 g/mol
InChI Key: IOVATJAOKLNFKP-UHFFFAOYSA-N
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Description

1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- is a complex organic compound that features both indole and imidazole moieties Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while imidazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- typically involves the formation of both indole and imidazole rings followed by their coupling. Common methods for synthesizing imidazole rings include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . For indole synthesis, Fischer indole synthesis is widely used .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- is unique due to its combined indole and imidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

75746-30-4

Molecular Formula

C24H22N6

Molecular Weight

394.5 g/mol

IUPAC Name

6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]ethenyl]-1H-indole

InChI

InChI=1S/C24H22N6/c1-3-17(23-25-7-8-26-23)13-21-15(1)11-19(29-21)5-6-20-12-16-2-4-18(14-22(16)30-20)24-27-9-10-28-24/h1-6,11-14,29-30H,7-10H2,(H,25,26)(H,27,28)

InChI Key

IOVATJAOKLNFKP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=C(C=C2)C=C(N3)C=CC4=CC5=C(N4)C=C(C=C5)C6=NCCN6

Origin of Product

United States

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